molecular formula C13H14Br2O3 B023308 Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-75-8

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No.: B023308
CAS No.: 196597-75-8
M. Wt: 378.06 g/mol
InChI Key: NHSSAHHBURYWBD-UHFFFAOYSA-N
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Description

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran ring substituted with bromine atoms, which can influence its reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

It is known to act as a receptor agonist, suggesting that it interacts with specific proteins or enzymes in the body

Cellular Effects

Given its role as a receptor agonist, it likely influences cell function by binding to specific receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is not fully elucidated. As a receptor agonist, it likely binds to specific receptors, leading to changes in cellular activity. This could involve enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 7 positions.

    Esterification: The brominated intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the bromine atoms can yield debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild heating.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Debrominated benzofuran derivatives.

    Substitution: Functionalized benzofuran derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of intracellular events that result in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-(6-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: A similar compound with only one bromine atom, which may exhibit different reactivity and biological activity.

    Ethyl 3-(6,7-dichloro-2,3-dihydro-1-benzofuran-5-yl)propanoate: Substitution of bromine with chlorine can alter the compound’s properties and applications.

Uniqueness: Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. This dual bromination can enhance its potency and specificity in certain applications compared to its mono-brominated or chlorinated analogs.

Properties

IUPAC Name

ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSAHHBURYWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449021
Record name ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-75-8
Record name ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (0.80 g, 5.01 mmol) was added dropwise to a mixture of ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propionate (1.0 g, 3.34 mmol) and iron (10 mg) in acetic acid (10 ml) and the reaction mixture was stirred at 50° C. for 5 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. Water was added to the residue and the organic matter was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium bicarbonate solution, a saturated aqueous sodium chloride solution and water and then dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3) to give 0.67 g (yield: 53%) of the target compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
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Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

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